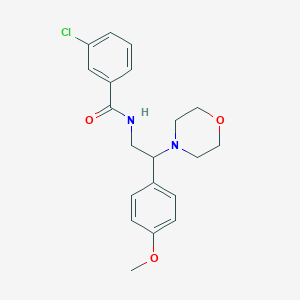

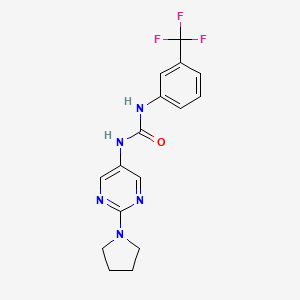

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid (PPSB) is a synthetic organic molecule that is used in various scientific research applications. PPSB is a versatile molecule that has a wide range of applications due to its unique properties. PPSB is a relatively new molecule and has been the subject of much research in recent years.

Aplicaciones Científicas De Investigación

Hypoglycemic Activity

- Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : Research into hypoglycemic benzoic acid derivatives, such as repaglinide, highlights the significance of specific chemical groups like the acidic group (COOH; SO2NH) and the amidic spacer (CONH; NHCO) for their activity. These compounds, including those related to 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, have been found effective in managing type 2 diabetes (Grell et al., 1998).

Catalysis in Chemical Reactions

- Sulfonamides as Novel Terminators of Cationic Cyclisations : Sulfonamides, including structures similar to this compound, have been identified as effective terminators in cationic cyclizations for the formation of complex chemical structures like polycyclic systems (Haskins & Knight, 2002).

Antimicrobial and Antiviral Properties

- Synthesis and Antimicrobial Activity : Research into compounds structurally related to this compound shows significant antimicrobial properties against pathogens, offering potential applications in treating plant diseases and possibly in human health (Vinaya et al., 2009).

Potential Antidepressant Effects

- Cytochrome P450 and Other Enzymes in Antidepressant Metabolism : This compound's derivatives have been studied in the context of novel antidepressants, examining their metabolic pathways and potential therapeutic applications (Hvenegaard et al., 2012).

Enzyme Inhibition and Biological Activity

- Enzymatic Inhibition by O-Substituted Derivatives : Studies show that derivatives of sulfonamides bearing a piperidine nucleus, similar to this compound, exhibit promising activity against enzymes like lipoxygenase and cholinesterases, suggesting potential therapeutic uses (Khalid et al., 2013).

Crystal Structure and Chemical Binding Studies

- Crystal Structure and Binding Site Identification : Investigations into the crystal structures of benzamide derivatives, which share structural features with this compound, have applications in identifying binding sites for modulators of specific receptors (Wu et al., 2014).

Propiedades

IUPAC Name |

5-piperidin-1-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(20)14-12-13(6-7-15(14)17-8-4-5-9-17)23(21,22)18-10-2-1-3-11-18/h6-7,12H,1-5,8-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQIKJWNPWDPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-Chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one](/img/structure/B2363104.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)